KCNQ1 activator-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

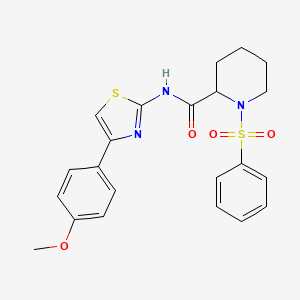

1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-29-17-12-10-16(11-13-17)19-15-30-22(23-19)24-21(26)20-9-5-6-14-25(20)31(27,28)18-7-3-2-4-8-18/h2-4,7-8,10-13,15,20H,5-6,9,14H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYPVHYRISWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic KCNQ1 Activator-1: A Deep Dive into a Promising Therapeutic Avenue for Cardiac Arrhythmias

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cardiac electrophysiology, the voltage-gated potassium channel KCNQ1 stands as a pivotal regulator of the heart's rhythm. Its dysfunction is intrinsically linked to Long QT Syndrome (LQTS), a disorder that predisposes individuals to life-threatening arrhythmias. The quest for targeted therapeutics has led to the identification of novel small molecules that can modulate KCNQ1 activity. Among these, "KCNQ1 activator-1," also known as compound 3, has emerged as a potent activator with significant potential for LQTS research. This technical guide provides a comprehensive overview of the mechanism of action of KCNQ1 activators, with a particular focus on the well-characterized activator ML277, which serves as a key exemplar for understanding the therapeutic potential of this class of compounds.

Decoding the KCNQ1 Channel: A Structural and Functional Overview

The KCNQ1 channel is a tetrameric protein, with each subunit comprising six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in the membrane potential, while the S5-S6 segments constitute the pore domain (PD) that allows for the selective passage of potassium ions. The activation of KCNQ1 is a sophisticated two-step process, transitioning from a closed state to an intermediate open (IO) state and finally to a fully activated open (AO) state.[1] The co-assembly of KCNQ1 with the accessory subunit KCNE1 is crucial for its function in the heart, profoundly slowing its activation kinetics and shifting its voltage dependence of activation.[2]

The Mechanism of Action of KCNQ1 Activators: A Focus on ML277

While specific data on "this compound (compound 3)" remains limited in publicly available scientific literature, extensive research on the activator ML277 provides a robust framework for understanding how small molecules can enhance KCNQ1 function.

ML277 acts as a potent and selective activator of the KCNQ1 channel.[3] Its mechanism of action is centered on enhancing the electromechanical coupling between the VSD and the PD. Cryo-electron microscopy studies have revealed that ML277 binds to a specific site on the KCNQ1 channel known as the "elbow" pocket.[4] This binding event stabilizes the channel in its activated-open (AO) state, leading to an increase in the potassium current.[4][5]

A key aspect of ML277's action is its state-dependent binding. It preferentially interacts with and stabilizes the AO state of the channel, thereby augmenting the potassium efflux that is critical for cardiac repolarization.[5] This targeted action on the AO state is particularly relevant as this is the predominant functional state of the KCNQ1/KCNE1 complex in the heart.

Signaling Pathways and Experimental Workflows

The activation of KCNQ1 by small molecules like ML277 can be conceptualized through the following signaling pathway and experimental workflow:

Quantitative Insights into KCNQ1 Activation

Electrophysiological studies have provided crucial quantitative data on the effects of KCNQ1 activators. These studies typically measure changes in ion channel currents in response to the application of the compound.

| Compound | Cell Type | EC50 | Effect on Current Amplitude | Effect on Deactivation | Reference |

| ML277 | CHO-KCNQ1 | 260 nM | 266% enhancement at +40 mV | Slowed deactivation | [3] |

| ML277 | LQT1 patient hiPSC-CMs | N/A | Reversed decreased IKs | Partially restored APDs | [6][7] |

| R-L3 | Xenopus oocytes | ~1 µM | Modest activation | Slowed deactivation | [3][8] |

| Hexachlorophene | KCNQ1/KCNE1 | 4.61 µM | Potentiated outward currents | Stabilized open state | |

| PUFAs | Xenopus oocytes | N/A | Increased maximum conductance | Shifted voltage dependence to more negative voltages |

Key Experimental Protocols

The characterization of KCNQ1 activators relies on a set of sophisticated experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for studying ion channel function.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Complementary RNA (cRNA) encoding the KCNQ1 channel (and KCNE1 if required) is injected into the oocytes.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber perfused with a specific buffer solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

A voltage protocol is applied to elicit channel opening and closing, and the resulting currents are recorded in the absence and presence of the activator compound.[8][9]

-

Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of ion channel activity from single cells or patches of cell membrane.

-

Cell Culture: Mammalian cells (e.g., CHO or HEK293 cells) are transiently or stably transfected with plasmids encoding the KCNQ1 channel. For patient-specific studies, induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[6]

-

Recording Configuration: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

-

Whole-Cell Recording: The membrane patch under the pipette tip is ruptured, allowing for the control of the intracellular solution and the recording of currents from the entire cell.

-

Data Acquisition: Voltage protocols are applied, and currents are recorded before and after the application of the KCNQ1 activator.[10]

Future Directions and Therapeutic Implications

The development of potent and selective KCNQ1 activators holds immense promise for the treatment of Long QT Syndrome. By directly targeting the underlying ion channel dysfunction, these compounds offer a more precise therapeutic strategy compared to current treatments like beta-blockers. The ability of ML277 to rescue the disease phenotype in LQT1 patient-derived cardiomyocytes provides compelling preclinical evidence for its therapeutic potential.[6][7]

Further research is needed to fully elucidate the mechanism of action of "this compound (compound 3)" and to assess its efficacy and safety in preclinical models. The continued exploration of the structure-activity relationships of KCNQ1 activators will be crucial for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Ultimately, these efforts may pave the way for novel, targeted therapies that can effectively prevent life-threatening arrhythmias in individuals with Long QT Syndrome.

References

- 1. The fully activated open state of KCNQ1 controls the cardiac “fight-or-flight” response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of a novel KCNQ1 mutation for type 1 long QT syndrome and assessment of the therapeutic potential of a novel IKs activator using patient-specific induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 9. rupress.org [rupress.org]

- 10. journals.physiology.org [journals.physiology.org]

KCNQ1 Channel Gating and Modulation: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel KCNQ1 (Kv7.1) is a critical component of cardiac action potential repolarization and plays diverse physiological roles in various tissues, including epithelial ion transport.[1][2] Its remarkable functional versatility is a direct consequence of a flexible gating mechanism that is subject to intricate modulation by accessory subunits and intracellular signaling molecules.[1][2] This guide provides a comprehensive technical overview of the core principles governing KCNQ1 channel gating and its modulation, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting KCNQ1-related channelopathies such as Long QT syndrome.[3][4]

Core Gating Mechanism of the KCNQ1 Channel

The KCNQ1 channel is a tetramer, with each subunit comprising six transmembrane segments (S1-S6).[5][6] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits assemble to form the central pore domain (PD).[5] The S4 segment, containing positively charged arginine residues, acts as the primary voltage sensor.[5]

Upon membrane depolarization, the S4 segment moves outward, a conformational change that is transmitted to the pore domain via the S4-S5 linker, leading to the opening of the activation gate at the intracellular end of the S6 helices.[1][7] A unique feature of KCNQ1 is its ability to open at both an intermediate and a fully activated state of the VSD, resulting in complex activation kinetics.[8][9]

Voltage-Dependent Activation

The voltage-dependence of KCNQ1 activation is a key characteristic. The channel activates slowly upon depolarization with a time constant in the hundreds of milliseconds.[1] The half-activation voltage (V½) for KCNQ1 channels expressed alone is typically in the negative voltage range.

Modulation by KCNE Subunits

The biophysical properties of KCNQ1 are dramatically altered by its association with single-transmembrane-spanning ancillary subunits of the KCNE family (KCNE1-5).[1][10] The most extensively studied interaction is with KCNE1, which is crucial for the formation of the slow delayed rectifier potassium current (IKs) in the heart.[1][11]

KCNQ1/KCNE1 Complex: The Cardiac IKs Current

Co-assembly with KCNE1 profoundly modifies KCNQ1 gating:

-

Slowed Activation: KCNE1 slows the activation kinetics of KCNQ1 by an order of magnitude or more.[1][10][11]

-

Positive Shift in Voltage-Dependence: The voltage-dependence of activation is shifted to more positive potentials.[1]

-

Increased Current Amplitude: The macroscopic current amplitude is significantly increased.[1][10]

-

Altered Single-Channel Conductance: The single-channel conductance is also modified.[1]

KCNE1 is thought to interact with both the VSD and the pore domain of KCNQ1, thereby modulating the coupling between voltage sensing and pore opening.[10][12] Specifically, KCNE1 appears to suppress the intermediate open state of KCNQ1, allowing the channel to open only when the VSD is in the fully activated state.[8]

Regulation by Phosphatidylinositol 4,5-bisphosphate (PIP2)

KCNQ1 channel activity is critically dependent on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[13][14] PIP2 is not merely a permissive factor but acts as a crucial cofactor required for the coupling between the VSD and the pore domain.[14][15][16] In the absence of PIP2, the VSD can still move in response to voltage changes, but this movement is not translated into pore opening, rendering the channel non-functional.[15][16]

The proposed mechanism involves PIP2 binding to a site formed by positively charged residues at the interface of the VSD and the pore domain, effectively bridging these two domains and enabling electromechanical coupling.[15][16] This PIP2 dependence provides a pathway for channel regulation by signaling cascades that involve phospholipase C (PLC), which hydrolyzes PIP2.[13]

Modulation by PKA-AKAP Signaling Complex

In cardiac myocytes, the IKs current is dynamically regulated by the sympathetic nervous system via β-adrenergic receptor stimulation. This response is mediated by a macromolecular signaling complex involving Protein Kinase A (PKA) and an A-Kinase Anchoring Protein (AKAP), specifically AKAP9 (also known as Yotiao).[17][18][19]

AKAP9 tethers PKA to the KCNQ1 C-terminus, creating a localized signaling domain.[18][20] Upon β-adrenergic stimulation and subsequent cAMP production, PKA is activated and phosphorylates serine 27 on the N-terminus of KCNQ1.[17][21] This phosphorylation event leads to an increase in IKs current amplitude, which is crucial for shortening the cardiac action potential duration during increased heart rates.[17][22] Disruption of this signaling complex by mutations can lead to Long QT syndrome.[17][19]

Quantitative Data on KCNQ1 Gating and Modulation

The following tables summarize key quantitative parameters for KCNQ1 channel gating and its modulation.

| Parameter | KCNQ1 alone | KCNQ1 + KCNE1 | Reference |

| Half-Activation Voltage (V½) | ~ -40 to -20 mV | ~ +20 to +40 mV | [23],[1] |

| Activation Time Constant (τact) at +40 mV | Hundreds of ms | Several seconds | [1],[7] |

| Deactivation Time Constant (τdeact) at -40 mV | ~100-200 ms | ~500-1000 ms | [7] |

| Single Channel Conductance | ~1-2 pS | ~0.5-1 pS (multiple sub-conductance states) | [1] |

Table 1: Biophysical Properties of KCNQ1 and KCNQ1/KCNE1 Channels.

| Modulator | Effect on KCNQ1/KCNE1 | Mechanism | Reference |

| PIP2 | Required for channel opening | Facilitates VSD-Pore coupling | [15],[14],[16] |

| PKA Phosphorylation | Increases IKs current amplitude | Phosphorylation of S27 on KCNQ1 | [17],[21] |

| ML277 (Activator) | Leftward shift in V½, increased current | Enhances VSD-Pore coupling of the activated-open state | [24] |

| Chromanol 293B (Inhibitor) | Blocks IKs current | Binds to a pocket in the open state | [25] |

Table 2: Key Modulators of KCNQ1/KCNE1 Channel Activity.

Experimental Protocols

A detailed understanding of KCNQ1 function has been achieved through various experimental techniques.

Electrophysiology

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject cRNA encoding KCNQ1 and/or KCNE1 subunits into the oocytes.

-

Incubation: Incubate oocytes for 2-5 days at 18°C to allow for protein expression.

-

Recording: Place an oocyte in a recording chamber perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Voltage Protocols: Apply voltage steps to elicit channel activation and deactivation. A typical activation protocol involves depolarizing pulses from a holding potential of -80 mV to various test potentials (e.g., -60 mV to +60 mV) for several seconds, followed by a repolarizing step to record tail currents.[23]

Patch-Clamp of Mammalian Cells:

-

Cell Culture and Transfection: Culture mammalian cells (e.g., CHO or HEK293 cells) and transiently transfect them with plasmids encoding KCNQ1 and/or KCNE1.

-

Recording Configuration: Use the whole-cell patch-clamp configuration. A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Voltage Protocols: Apply command voltages and record the resulting currents using a patch-clamp amplifier. Solutions are designed to isolate the K+ currents of interest.

Voltage-Clamp Fluorometry (VCF)

VCF allows for the simultaneous measurement of VSD movement and channel opening.

-

Mutagenesis and Labeling: Introduce a cysteine residue at a specific site in the S4 segment of KCNQ1. Express the mutant channel in Xenopus oocytes. Label the cysteine with a fluorescent probe that is sensitive to its environment.

-

Recording: Perform TEVC while simultaneously illuminating the oocyte with an appropriate wavelength of light and recording the emitted fluorescence with a photodetector.

-

Analysis: Changes in fluorescence intensity reflect the conformational changes of the VSD, which can be correlated with the ionic currents recorded simultaneously.[12]

Signaling and Gating Pathway Visualizations

The following diagrams illustrate the key pathways involved in KCNQ1 gating and modulation.

Caption: KCNQ1 voltage-dependent gating mechanism.

Caption: Modulation of KCNQ1 by the KCNE1 subunit.

Caption: PKA/AKAP9 signaling pathway for KCNQ1 modulation.

Conclusion

The KCNQ1 channel is a highly dynamic and regulated protein. Its gating is not a simple voltage-dependent process but is intricately controlled by the interplay of its intrinsic properties with accessory subunits like KCNE1 and signaling molecules such as PIP2 and the PKA/AKAP complex. This complexity allows for the fine-tuning of KCNQ1 activity to meet the specific physiological demands of different tissues. For drug development professionals, a deep understanding of these modulatory pathways is essential for designing targeted therapies for KCNQ1-related disorders, with the potential to develop activators for loss-of-function mutations or inhibitors for gain-of-function mutations. The continued elucidation of the structural and functional details of KCNQ1 and its regulatory partners will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aminer.cn [aminer.cn]

- 3. High-risk Long QT Syndrome Mutations in the Kv7.1 (KCNQ1) Pore Disrupt the Molecular Basis for Rapid K+ Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of KCNQ1 channel dysfunction in long QT syndrome involving voltage sensor domain mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]

- 6. The Membrane Protein KCNQ1 Potassium Ion Channel: Functional Diversity and Current Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KCNQ1 Channels Voltage Dependence through a Voltage-dependent Binding of the S4-S5 Linker to the Pore Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-Dependent Gating: Novel Insights from KCNQ1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yuan-gao.net [yuan-gao.net]

- 10. KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KCNE1 - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Phosphatidylinositol‐4,5‐bisphosphate, PIP2, controls KCNQ1/KCNE1 voltage‐gated potassium channels: a functional homology between voltage‐gated and inward rectifier K+ channels | The EMBO Journal [link.springer.com]

- 14. PIP2 regulation of KCNQ channels: biophysical and molecular mechanisms for lipid modulation of voltage-dependent gating - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. frontiersin.org [frontiersin.org]

- 17. Divergent regulation of KCNQ1/E1 by targeted recruitment of protein kinase A to distinct sites on the channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A-Kinase Anchoring Protein 9 and IKs Channel Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. KCNQ1 - AKAP9 Interaction Summary | BioGRID [thebiogrid.org]

- 21. Regulatory actions of the A-kinase anchoring protein Yotiao on a heart potassium channel downstream of PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Allosteric Mechanism for Drug Block of the Human Cardiac Potassium Channel KCNQ1 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for KCNQ1 Channel Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated potassium channel KCNQ1 (also known as Kv7.1) is a crucial protein in human physiology, with fundamental roles in tissues ranging from the heart and inner ear to the stomach and colon.[1][2] In cardiomyocytes, KCNQ1 co-assembles with its auxiliary subunit KCNE1 to form the channel complex that generates the slow delayed rectifier potassium current (IKs).[3][4] This current is vital for the repolarization phase of the cardiac action potential, and its dysfunction, often due to genetic mutations, is a primary cause of congenital Long QT Syndrome (LQTS), a condition predisposing individuals to life-threatening arrhythmias.[3][4]

The functional versatility of KCNQ1 arises from its complex regulation by a host of factors, including the KCNE family of beta subunits (KCNE1-5), the obligate subunit Calmodulin (CaM), and the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2][5] Understanding the structural underpinnings of how these modulators govern KCNQ1 activation is paramount for deciphering its physiological roles and for the rational design of novel therapeutics targeting channelopathies.

This technical guide provides an in-depth exploration of the structural basis for KCNQ1 activation. It details the molecular architecture of the channel, the conformational changes that constitute its gating cycle, and the mechanisms by which key modulators exert their effects. The guide includes summaries of quantitative data, detailed experimental protocols for studying the channel, and pathway visualizations to facilitate a comprehensive understanding.

Core Architecture of the KCNQ1 Channel

The KCNQ1 channel is a homotetramer, with each of the four identical subunits comprising six transmembrane helices (S1-S6) and intracellular N- and C-termini.[6] Structurally, these subunits assemble into two principal domains:

-

Voltage-Sensing Domain (VSD): Composed of the S1-S4 helices, the VSD of each subunit detects changes in the membrane potential. The S4 helix contains positively charged arginine residues that act as the primary voltage sensors.[3][7]

-

Pore Domain (PD): Formed by the S5 and S6 helices from all four subunits, the PD creates the central ion conduction pathway.[3][8] The interface where the four S6 helices converge at the intracellular side forms the activation gate, which controls K+ flux.[9]

Cryo-electron microscopy (cryo-EM) studies have revealed that KCNQ1 adopts a "domain-swapped" architecture, where the VSD of one subunit is functionally coupled to the PD of an adjacent subunit.[6][8] The intracellular C-terminal domain (CTD) contains several alpha-helices (HA-HD) that are critical for tetramerization and for binding the essential modulator, Calmodulin.[8][10]

The KCNQ1 Gating Cycle: A Multi-Modal Activation Process

Unlike many other voltage-gated channels, KCNQ1 activation is not a simple open-or-closed switch. It follows a complex, multi-step process where the VSD transitions through distinct conformational states, which are then coupled to the opening of the pore.

VSD Activation: Resting, Intermediate, and Activated States

In response to membrane depolarization, the VSD undergoes a stepwise activation process, moving from a resting state to a stable intermediate state , and finally to a fully activated state .[3][9] This movement is driven by the outward translocation of the positively charged S4 helix across the membrane electric field.[11]

VSD-Pore Coupling and the Dual Open-State Paradigm

A unique feature of KCNQ1 is that its pore can open when the VSDs occupy both the intermediate and the fully activated conformations.[5][9] This results in two distinct open states:

-

Intermediate-Open (IO) State: Coupled to the intermediate state of the VSD.

-

Activated-Open (AO) State: Coupled to the fully activated state of the VSD.[9]

This dual open-state mechanism is a key aspect of KCNQ1 function and is a critical target of regulation by auxiliary subunits like KCNE1.[5][11] The crucial link between VSD movement and pore opening is the S4-S5 linker, a helical segment connecting the VSD to the pore.[12] However, this coupling is not automatic; it is critically dependent on the presence of the signaling lipid PIP2.[2][12]

Key Modulators of KCNQ1 Activation

The physiological function of KCNQ1 is sculpted by its interaction with several key modulators that influence its assembly, trafficking, and gating properties.

Calmodulin (CaM): An Obligatory Structural and Regulatory Subunit

Calmodulin is a constitutive component of the KCNQ1 channel complex.[10] It binds to helices A and B of the KCNQ1 C-terminal domain and is essential for the proper folding, assembly, and trafficking of the channel to the cell membrane.[10][13][14] Mutations that disrupt the KCNQ1-CaM interaction can lead to dominant-negative effects, preventing the formation of functional channels, which is a mechanism for some forms of LQTS.[4][10] Beyond its structural role, CaM also directly modulates channel gating and confers Ca2+ sensitivity to the channel's function.[13][15]

PIP2: The Essential VSD-Pore Coupling Factor

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a phospholipid component of the inner plasma membrane that functions as an essential cofactor for KCNQ1 activation.[2] In the absence of PIP2, the VSDs can still move in response to voltage changes, but this movement is "uncoupled" from the pore, which remains closed.[2][8] PIP2 binding enables the electromechanical coupling between the VSD and the pore gate.

Cryo-EM structures have identified the PIP2 binding site at a crucial interface involving the S2-S3 loop, the S4-S5 linker, and the base of the S6 helix.[2][12] Upon binding, PIP2 orchestrates a large conformational change in the cytoplasmic domain, which pulls on the S6 helices and dilates the activation gate, allowing ion conduction.[2][16] Recent studies suggest a dual-PIP2 modulation mechanism in the KCNQ1-KCNE1 complex, with a second PIP2 molecule binding to stabilize the open state.[17][18][19]

// Couplings VSD_I -> Pore_IO [style=dashed, label="Coupling", color="#5F6368"]; VSD_A -> Pore_AO [style=dashed, label="Coupling", color="#5F6368"]; VSD_R -> Pore_C [style=dashed, label="Coupling", color="#5F6368"];

// Modulators node [shape=ellipse, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Voltage [label="Depolarization"]; PIP2 [label="PIP2 Binding"]; KCNE1 [label="KCNE1"];

Voltage -> VSD_R [label="Drives activation", color="#EA4335"]; PIP2 -> VSD_I [label="Enables coupling", dir=both, color="#EA4335"]; KCNE1 -> Pore_IO [label="Suppresses", color="#EA4335"];

// Invisible nodes for layout node [style=invis, width=0]; P1; P2; Voltage -> P1 [style=invis]; PIP2 -> P2 [style=invis]; P1 -> VSD_R [style=invis]; P2 -> VSD_I [style=invis]; } KCNQ1 activation pathway showing VSD states, pore states, and key modulators.

KCNE Subunits: Master Regulators of Gating

The functional properties of KCNQ1 are dramatically altered by its co-assembly with single-transmembrane-spanning KCNE subunits.[1]

-

KCNE1: Co-assembly with KCNE1 transforms the rapidly activating KCNQ1 current into the characteristic slow IKs current of the heart.[1][3] KCNE1 slows activation kinetics by two orders of magnitude, increases current amplitude, and shifts the voltage dependence of activation to more positive potentials.[1][20] Structurally, KCNE1 binds in a cleft between the VSD of one KCNQ1 subunit and the PD of adjacent subunits.[3][21] It modulates gating by altering VSD movement and suppressing the intermediate-open (IO) state, ensuring that significant channel opening occurs only when the VSD is fully activated.[11][20]

-

KCNE3: In contrast to KCNE1, KCNE3 converts KCNQ1 into a nearly voltage-independent, constitutively open channel, which is important for salt and water transport in epithelial tissues.[16][20] Cryo-EM structures show that KCNE3 locks the KCNQ1 VSD in its depolarized, activated conformation, even at negative membrane potentials, leading to a persistently open pore in the presence of PIP2.[2][16]

// Central Node KCNQ1 [label="KCNQ1 Subunit", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Domain Nodes node [style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; VSD [label="VSD (S1-S4)", pos="-2,1.5!"]; PD [label="Pore (S5-S6)", pos="2,1.5!"]; CTD [label="CTD (HA-HB)", pos="0,-2!"]; S4S5L [label="S4-S5 Linker", pos="0,2.5!"];

// Modulator Nodes node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KCNE1 [label="KCNE1", pos="-3,-1!"]; CaM [label="Calmodulin", pos="3,-1!"]; PIP2 [label="PIP2", pos="0,4!"];

// Edges KCNQ1 -- VSD; KCNQ1 -- PD; KCNQ1 -- CTD; VSD -- S4S5L; S4S5L -- PD;

KCNE1 -> VSD [label="Interacts"]; KCNE1 -> PD [label="Interacts"]; CaM -> CTD [label="Binds"]; PIP2 -> S4S5L [label="Binds"]; PIP2 -> VSD [label="Binds"]; } Modular interactions between a KCNQ1 subunit and its key regulators.

Quantitative Analysis of KCNQ1 Activation

The functional consequences of modulator binding are quantified through electrophysiological experiments, which measure the channel's voltage dependence and activation kinetics.

| Channel Complex | V1/2 of Activation (mV) | Activation Time Constant (τ) at +40mV (s) | Key Functional Effect | References |

| KCNQ1 alone | ~ -20 to -10 mV | ~ 0.1 - 0.5 s | Rapid activation, voltage-dependent | [1][22] |

| KCNQ1 + KCNE1 (IKs) | ~ +20 to +40 mV | ~ 1 - 5 s | Markedly slowed activation, positive V1/2 shift | [1][20] |

| KCNQ1 + KCNE3 | ~ -70 to -60 mV | N/A (Constitutively active) | Voltage-independent, 'always on' current | [20][23] |

| KCNQ1 (PIP2 depleted) | N/A (No current) | N/A | VSD-pore uncoupling, non-functional pore | [2][12] |

| KCNQ1 + ML277 (Activator) | Shifts to more negative potentials | Faster activation | Potentiation of current, left-shift in V1/2 | [9] |

Note: Specific values can vary significantly depending on experimental conditions (e.g., expression system, temperature, ionic concentrations).

Experimental Methodologies

The structural and functional understanding of KCNQ1 activation has been built upon several key experimental techniques.

Protocol: Cryo-Electron Microscopy (Cryo-EM) for KCNQ1 Structure Determination

This protocol provides a generalized workflow for determining the structure of a KCNQ1 channel complex.

-

Protein Expression and Purification:

-

Human or Xenopus KCNQ1 and modulator (e.g., KCNE3, CaM) constructs are co-expressed in mammalian (e.g., HEK293) or insect (Sf9) cells.

-

Cells are harvested and membranes are solubilized using a mild detergent (e.g., dodecylmaltoside, DDM) supplemented with cholesteryl hemisuccinate.

-

The channel complex is purified from the solubilized fraction using affinity chromatography (e.g., Strep-Tactin or FLAG-tag affinity) followed by size-exclusion chromatography (SEC) to isolate monodisperse tetrameric channels. For PIP2-bound structures, a short-chain PIP2 analog is added during purification.[2][16]

-

-

Grid Preparation and Data Collection:

-

A small volume (~3 µL) of the purified protein complex (~5-10 mg/mL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to create a thin film and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

-

Grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM) like a Titan Krios operating at 300 kV, equipped with a direct electron detector. Automated data collection software is used to acquire thousands of micrographs.

-

-

Image Processing and 3D Reconstruction:

-

Micrographs are corrected for beam-induced motion.

-

Individual channel particles are automatically picked and extracted.

-

2D classification is performed to remove junk particles and identify initial views of the complex.

-

An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement in software like RELION or cryoSPARC to achieve a high-resolution 3D density map.[8]

-

-

Model Building and Refinement:

-

An atomic model of the KCNQ1 complex is built into the cryo-EM density map using software like Coot and is refined using programs like Phenix.[16]

-

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a robust method for characterizing the macroscopic currents of ion channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and Injection:

-

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

-

Oocytes are defolliculated, typically by incubation in a collagenase solution.[24]

-

cRNAs encoding KCNQ1 and any auxiliary subunits (e.g., KCNE1) are microinjected into the oocyte cytoplasm (e.g., ~50 nL total volume containing 10-20 ng of cRNA).[24][25]

-

Injected oocytes are incubated for 2-7 days at ~17-18°C in a nutrient-rich solution (e.g., ND96) to allow for protein expression and membrane insertion.[24][26]

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are inserted into the oocyte: one to measure the membrane potential (Vm) and one to inject current.

-

A voltage-clamp amplifier clamps the membrane potential at a holding potential (e.g., -80 mV) and applies a series of voltage steps (the "voltage protocol") to elicit channel opening.[25] For IKs, long depolarizing pulses (e.g., 3-5 seconds) are required due to the slow activation.

-

-

Data Analysis:

-

The resulting ionic currents are recorded and digitized.

-

Conductance-voltage (G-V) relationships are determined by measuring the tail current amplitude upon repolarization to a fixed potential. The G-V curve is then fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.

-

Activation and deactivation kinetics are determined by fitting the current traces during voltage steps with single or double exponential functions to extract time constants (τ).[25][27]

-

Protocol: Voltage-Clamp Fluorometry (VCF)

VCF allows for the simultaneous measurement of VSD conformational changes (via fluorescence) and pore opening (via ionic current).

-

Channel Preparation and Labeling:

-

A cysteine residue is introduced into an extracellular loop near the S4 segment of KCNQ1 (e.g., at position G219C) via site-directed mutagenesis.[20][22]

-

The mutant channel cRNA is expressed in Xenopus oocytes as described for TEVC.

-

Before recording, oocytes are incubated with a membrane-impermeant, sulfhydryl-reactive fluorescent dye (e.g., Alexa Fluor 488 C5 maleimide), which covalently labels the engineered cysteine.[20]

-

-

Simultaneous Fluorescence and Current Recording:

-

The labeled oocyte is placed in the recording chamber on an inverted epifluorescence microscope.

-

TEVC is used to control the membrane potential and record ionic currents.

-

Simultaneously, the oocyte is excited with light of the appropriate wavelength, and the emitted fluorescence is collected by a photodetector.

-

-

Data Analysis:

-

Changes in fluorescence intensity (ΔF) are recorded during the voltage-clamp protocol. These changes reflect the movement of the S4 segment, altering the local environment of the attached fluorophore.[22]

-

Fluorescence-voltage (F-V) curves are generated and compared with the conductance-voltage (G-V) curves. A difference between the F-V and G-V curves indicates that VSD movement is not tightly coupled to pore opening, providing insights into the mechanism of modulators like KCNE1 and PIP2.[20][23]

-

Conclusion and Future Directions

The combination of high-resolution cryo-EM and sophisticated electrophysiological techniques has provided a detailed, dynamic picture of KCNQ1 channel activation. We now understand that KCNQ1 gating is a carefully choreographed process involving stepwise VSD activation, which is coupled to a dual-state pore opening through the essential action of PIP2. This fundamental mechanism is then exquisitely tuned by Calmodulin and the KCNE family of auxiliary subunits to meet specific physiological demands in different tissues.

For drug development professionals, this structural and mechanistic framework provides multiple avenues for therapeutic intervention. Small molecules can be designed to target specific states (e.g., open vs. closed), specific modulator interfaces (e.g., the KCNQ1-KCNE1 binding pocket), or the PIP2 binding site to either activate or inhibit channel function.[9] As new structures of KCNQ1 in complex with different modulators and disease-causing mutations are resolved, the opportunities for structure-based drug design will continue to expand, paving the way for novel treatments for cardiac arrhythmias and other KCNQ1-related disorders.

References

- 1. KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of human KCNQ1 modulation and gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric mechanism for KCNE1 modulation of KCNQ1 potassium channel activation | eLife [elifesciences.org]

- 4. ahajournals.org [ahajournals.org]

- 5. "Mechanisms of KCNQ1-Calmodulin Channel Complex Activation to Dual Open" by Po Wei Kang [openscholarship.wustl.edu]

- 6. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]

- 7. rupress.org [rupress.org]

- 8. Cryo-EM structure of a KCNQ1/CaM complex reveals insights into congenital long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KCNQ1 assembly and function is blocked by long-QT syndrome mutations that disrupt interaction with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage-Dependent Gating: Novel Insights from KCNQ1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Calmodulin is essential for cardiac IKS channel gating and assembly: impaired function in long-QT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. bio.fsu.edu [bio.fsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Secondary structure transitions and dual PIP2 binding define cardiac KCNQ1-KCNE1 channel gating | Semantic Scholar [semanticscholar.org]

- 19. biorxiv.org [biorxiv.org]

- 20. pnas.org [pnas.org]

- 21. Structure of KCNE1 and Implications for How It Modulates the KCNQ1 Potassium Channel, - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. KCNE1 and KCNE3 modulate KCNQ1 channels by affecting different gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure and physiological function of the human KCNQ1 channel voltage sensor intermediate state - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Mechanism of external K+ sensitivity of KCNQ1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. KCNQ Currents and Their Contribution to Resting Membrane Potential and the Excitability of Interstitial Cells of Cajal From the Guinea Pig Bladder - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Binding Site of KCNQ1 Activator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel KCNQ1 is a critical protein in human physiology, with its function being paramount in cardiac action potential repolarization and transepithelial salt transport.[1] Dysregulation of KCNQ1 activity is linked to severe cardiac arrhythmias, such as Long QT syndrome.[2][3] Small molecule activators of KCNQ1 are therefore of significant therapeutic interest. This technical guide provides an in-depth analysis of the binding site identification for a prototypical KCNQ1 activator, ML277, often referred to as KCNQ1 activator-1. We will delve into the experimental methodologies, present key quantitative data, and visualize the intricate molecular interactions and experimental workflows.

KCNQ1 Channel Gating and Activation

The KCNQ1 channel is a tetrameric protein, with each subunit comprising six transmembrane segments (S1-S6).[4] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits constitute the pore domain (PD).[4] Channel activation is a complex process involving the outward movement of the S4 helix in the VSD in response to membrane depolarization.[5] This movement is coupled to the opening of the pore gate located at the cytoplasmic end of the S6 helices.[4] KCNQ1 exhibits a unique gating mechanism with two distinct open states: an intermediate-open (IO) and an activated-open (AO) state, corresponding to different conformations of the VSDs.[3][4] The channel's activity is further modulated by accessory proteins like KCNE1 and the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7]

Identification of the this compound (ML277) Binding Site

Extensive research utilizing a combination of cryogenic electron microscopy (cryo-EM), site-directed mutagenesis, electrophysiology, and computational modeling has successfully identified the binding site of the KCNQ1 activator ML277.

The "Elbow" Pocket: A Hub for Activation

Cryo-EM structures of the KCNQ1 channel in complex with ML277 have revealed a distinct binding pocket located at the interface between the VSD and the PD, often referred to as the "elbow" pocket.[4][8] This pocket is formed by the S4-S5 linker, the S5 helix of one subunit, and the S5' and S6' helices of an adjacent subunit.[4][8]

The binding of ML277 in this pocket is primarily mediated by hydrophobic interactions with a constellation of key residues.[4] Additionally, a hydrogen bond between the carbonyl group of Phe335 in the S6' helix and the amide group of ML277 further stabilizes the interaction.[4]

Key Interacting Residues

Mutagenesis studies coupled with electrophysiological recordings have been instrumental in validating the residues critical for ML277 binding and its activating effect. The following table summarizes the key residues identified and the impact of their mutation on ML277 efficacy.

| Residue | Location | Mutation | Effect on ML277-induced Current Increase (% of Wild-Type) | Reference |

| Trp248 | S4-S5 Linker | W248A | Significantly Reduced (p=0.00017) | [4] |

| Leu251 | S4-S5 Linker | L251A | Significantly Reduced (p=0.0011) | [4] |

| Val255 | S4-S5 Linker | V255A | Significantly Reduced (p=0.00013) | [4] |

| Leu262 | S5 | L262A | No Current | [4] |

| Leu266 | S5 | L266A | Similar to Wild-Type (p=0.30) | [4] |

| Leu271 | S5' (adjacent subunit) | L271A | Significantly Reduced (p=0.048) | [4] |

| Phe335 | S6' (adjacent subunit) | F335A | Significantly Reduced (22% of WT increase) | [4] |

| Phe339 | S6' (adjacent subunit) | F339A | Significantly Reduced (p=0.00091) | [4] |

Note: The p-values indicate the statistical significance of the reduction in ML277 effect compared to wild-type KCNQ1.

Experimental Protocols

The identification of the this compound binding site relies on a multi-faceted approach. Below are detailed methodologies for the key experiments.

Cryogenic Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution three-dimensional structure of the KCNQ1-ML277 complex.

Methodology:

-

Protein Expression and Purification: Human KCNQ1 and Calmodulin (CaM) are co-expressed in insect or mammalian cells and purified using affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation: The purified KCNQ1-CaM complex is incubated with a saturating concentration of ML277.

-

Grid Preparation: The complex solution is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The particle images are processed to correct for motion, classified to select for homogenous populations, and used to reconstruct a high-resolution 3D density map of the KCNQ1-ML277 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data. The binding pose of ML277 is identified and analyzed.

Site-Directed Mutagenesis and Electrophysiology

Objective: To validate the functional importance of specific residues in the putative binding pocket for ML277 activity.

Methodology:

-

Mutagenesis: Point mutations (typically alanine (B10760859) substitutions) are introduced into the KCNQ1 cDNA at positions corresponding to the residues lining the identified binding pocket using techniques like PCR-based site-directed mutagenesis.

-

Heterologous Expression: The wild-type and mutant KCNQ1 cRNAs are injected into Xenopus laevis oocytes or transfected into mammalian cells (e.g., HEK293 or CHO cells).

-

Two-Electrode Voltage Clamp (TEVC) for Oocytes:

-

Oocytes expressing the KCNQ1 channels are placed in a recording chamber perfused with a standard recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

A voltage-clamp protocol is applied to elicit KCNQ1 currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -80 mV) and then applying depolarizing steps to various potentials (e.g., from -60 mV to +60 mV) to activate the channels.

-

The baseline current is recorded.

-

The recording solution is then exchanged with a solution containing ML277 at a specific concentration (e.g., 1 µM).

-

The voltage-clamp protocol is repeated, and the current in the presence of the activator is recorded.

-

-

Data Analysis: The increase in current amplitude induced by ML277 is quantified for both wild-type and mutant channels. The results are statistically analyzed to determine if the mutations significantly reduce the effect of the activator.

Molecular Dynamics (MD) Simulations

Objective: To computationally model the binding of ML277 to KCNQ1 and to understand the dynamic interactions at an atomic level.

Methodology:

-

System Setup: The cryo-EM structure of the KCNQ1-ML277 complex is used as the starting point. The protein is embedded in a model lipid bilayer and solvated with water and ions to mimic a physiological environment.

-

Simulation: A classical MD simulation is performed using software packages like GROMACS or AMBER. The simulation calculates the forces between all atoms in the system and integrates Newton's equations of motion to track the trajectory of each atom over time.

-

Analysis: The simulation trajectories are analyzed to assess the stability of ML277 binding, identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the channel induced by the activator.

Visualizations

KCNQ1 Activation and ML277 Binding Site

Caption: KCNQ1 activation pathway and the location of the ML277 binding site.

Experimental Workflow for Binding Site Identification

Caption: Integrated workflow for identifying the KCNQ1 activator binding site.

Conclusion

The identification of the ML277 binding site on the KCNQ1 channel represents a significant advancement in our understanding of how small molecules can modulate the function of this important ion channel. The convergence of evidence from structural biology, electrophysiology, and computational modeling provides a robust framework for the rational design of novel and more potent KCNQ1 activators. This knowledge is crucial for the development of new therapeutic strategies for channelopathies such as Long QT syndrome. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. rupress.org [rupress.org]

- 3. Structural mechanisms for the activation of human cardiac KCNQ1 channel by electro-mechanical coupling enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of human KCNQ1 modulation and gating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]

KCNQ1 Activator-1: A Technical Guide for Long QT Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KCNQ1 activator-1 and related compounds in the context of Long QT Syndrome (LQTS) research. It covers the core mechanisms, detailed experimental protocols, quantitative data for key activators, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to KCNQ1 and Long QT Syndrome

Long QT Syndrome (LQTS) is a cardiac arrhythmia disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening ventricular arrhythmias. The most common form, LQT1, is caused by loss-of-function mutations in the KCNQ1 gene. This gene encodes the α-subunit of the voltage-gated potassium channel Kv7.1, which is a crucial component of the slow delayed rectifier potassium current (IKs). The IKs current plays a vital role in the repolarization of the cardiac action potential, and its reduction in LQT1 patients leads to a delayed repolarization, thereby prolonging the QT interval.

The activation of the KCNQ1 channel presents a promising therapeutic strategy for LQT1. By enhancing the IKs current, KCNQ1 activators can potentially shorten the action potential duration and ameliorate the LQT1 phenotype. This guide focuses on this compound and other relevant small molecules that have been investigated for this purpose.

KCNQ1 Activators: Quantitative Data

A number of small molecules have been identified as activators of the KCNQ1 channel. Their efficacy and potency vary, and are summarized below. "this compound" is also known as compound 3 and is structurally related to ML277.

| Activator | Chemical Name/Identifier | CAS Number | EC50 | Efficacy (% Current Increase) | Selectivity | Reference(s) |

| This compound | (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (related to ML277) | 1008671-38-2 | Potent activator | - | Selective for KCNQ1 | [1] |

| ML277 | (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide | 1401242-74-7 | 0.26 µM | 266% at +40 mV | >100-fold vs KCNQ2, KCNQ4, hERG | [2][3][4] |

| R-L3 | L-363,373 | - | 0.96 µM | 68% | - | [2] |

| Zinc Pyrithione | Zinc, bis(1-hydroxy-2(1H)-pyridinethionato-O,S)- | 13463-41-7 | 3.5 µM | - | Activates KCNQ2, KCNQ4, KCNQ5 | [1][2] |

| Hexachlorophene | 2,2'-Methylenebis(3,4,6-trichlorophenol) | 70-30-4 | 4.61 µM | Stabilizes open state | - | [5] |

| Phenylboronic acid (PBA) | Phenylboronic acid | 98-80-6 | 0.1 mM | Shifts voltage sensitivity | Some selectivity for Kv7 family | [6] |

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This assay is a common method for high-throughput screening of KCNQ1 channel modulators. It relies on the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.

Principle: Cells expressing KCNQ1 channels are loaded with a Tl+-sensitive fluorescent dye. The addition of extracellular Tl+ leads to its influx through open KCNQ1 channels, causing an increase in fluorescence. Activators of KCNQ1 will enhance this Tl+ influx and thus increase the fluorescent signal.

Detailed Protocol:

-

Cell Culture:

-

Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing KCNQ1 in 384-well black-walled, clear-bottom plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading buffer using a commercially available thallium flux assay kit (e.g., FLIPR Potassium Assay Kit or FluxOR Potassium Ion Channel Assay).

-

Aspirate the cell culture medium and add 20 µL of the dye loading buffer to each well.

-

Incubate the plate at room temperature in the dark for 60-90 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds (e.g., this compound) in a suitable assay buffer.

-

Add the compound solutions to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Thallium Addition and Fluorescence Reading:

-

Prepare a stimulus buffer containing Tl2SO4 and K2SO4.

-

Use a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity.

-

Establish a baseline reading for 10-20 seconds.

-

Add the stimulus buffer to all wells simultaneously.

-

Continue to record the fluorescence intensity every 1-2 seconds for 1-3 minutes.

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to the KCNQ1 channel activity.

-

Calculate the percentage of activation relative to a positive control and plot dose-response curves to determine the EC50 of the activators.

-

Confirmatory Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for characterizing the effects of compounds on ion channel function with high fidelity.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow for the control of the membrane potential and the recording of the whole-cell ionic currents.

Detailed Protocol:

-

Cell Preparation:

-

Use CHO or HEK293 cells transiently or stably expressing KCNQ1 (and KCNE1 where applicable).

-

For studies in a more physiologically relevant context, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.

-

Plate the cells on glass coverslips 24-48 hours before the experiment.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Place the coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a cell with the micropipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

-

Voltage Protocol:

-

To elicit KCNQ1 currents, apply depolarizing voltage steps from -80 mV to +60 mV in 20 mV increments for 2-4 seconds.

-

Follow with a repolarizing step to -40 mV to record tail currents.

-

-

Compound Application and Data Analysis:

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the KCNQ1 activator.

-

Record the currents in the presence of the compound.

-

Measure the peak current amplitude at each voltage step and the tail current amplitude.

-

Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

-

Analyze the effects of the activator on the voltage-dependence of activation, and activation and deactivation kinetics.

-

Signaling Pathways and Experimental Workflows

KCNQ1 Signaling Pathway

The activity of the KCNQ1 channel is modulated by various signaling pathways, most notably by Protein Kinase A (PKA).

Caption: PKA-mediated phosphorylation of KCNQ1.

The scaffolding protein AKAP9 (also known as Yotiao) plays a central role in this pathway by assembling a macromolecular signaling complex that includes KCNQ1, PKA, adenylyl cyclase (AC), and protein phosphatase 1 (PP1).[2][7][8][9][10][11][12][13][14][15] This ensures efficient and localized regulation of KCNQ1 phosphorylation at serine residues S27 and S92, leading to an increase in the IKs current.[2]

Experimental Workflow for KCNQ1 Activator Discovery

The discovery and characterization of KCNQ1 activators typically follows a multi-step process.

Caption: Drug discovery workflow for KCNQ1 activators.

This workflow begins with a high-throughput screen to identify initial "hits," which are then validated and characterized in more detail using electrophysiological methods. Promising compounds undergo medicinal chemistry optimization to improve their properties, followed by selectivity and mechanism of action studies. The most promising candidates are then tested in disease-relevant models, such as hiPSC-CMs from LQT1 patients.

Logical Relationship of KCNQ1 Activation in LQTS

The therapeutic rationale for using KCNQ1 activators in LQT1 is based on a clear logical progression from molecular action to physiological effect.

Caption: Therapeutic logic for KCNQ1 activation in LQT1.

By directly targeting the dysfunctional KCNQ1 channels, KCNQ1 activators can restore the deficient IKs current. This, in turn, accelerates ventricular repolarization, shortens the action potential duration and the QT interval, and ultimately reduces the risk of arrhythmias in LQT1 patients.

Conclusion

KCNQ1 activators, including this compound and ML277, represent a targeted therapeutic approach for Long QT Syndrome type 1. This guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and underlying biological principles relevant to the research and development of these compounds. The provided diagrams and protocols are intended to serve as a valuable resource for scientists working to advance our understanding and treatment of this inherited cardiac disorder.

References

- 1. Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-Kinase Anchoring Protein 9 and IKs Channel Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]

- 4. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexachlorophene Is a Potent KCNQ1/KCNE1 Potassium Channel Activator Which Rescues LQTs Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Activator of KCNQ1-KCNE1 K+ Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Divergent regulation of KCNQ1/E1 by targeted recruitment of protein kinase A to distinct sites on the channel complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential for Therapeutic Targeting of AKAP Signaling Complexes in Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The A-kinase Anchoring Protein Yotiao Facilitates Complex Formation between Adenylyl Cyclase Type 9 and the IKs Potassium Channel in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Methodological & Application

Measuring KCNQ1 Currents with Two-Electrode Voltage Clamp: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ1 (Kv7.1) potassium channel, a voltage-gated ion channel, is pivotal in various physiological processes, most notably in the repolarization of the cardiac action potential and ion transport in epithelial tissues.[1][2][3] Mutations in the KCNQ1 gene are linked to cardiac arrhythmias such as Long QT syndrome.[3][4] The functional properties of KCNQ1 are dramatically modulated by its association with ancillary β-subunits, particularly KCNE1.[1][5][6] The two-electrode voltage clamp (TEVC) technique, primarily utilizing Xenopus laevis oocytes, is a robust and widely used method to characterize the biophysical and pharmacological properties of KCNQ1 channels.[7][8][9] This document provides detailed application notes and protocols for measuring KCNQ1 currents using TEVC.

Core Principles of Two-Electrode Voltage Clamp

TEVC allows for the control of the membrane potential of a large cell, such as a Xenopus oocyte, while simultaneously measuring the currents flowing across the cell membrane.[7][9] This is achieved by impaling the oocyte with two microelectrodes: one to measure the membrane potential and the other to inject the necessary current to clamp the membrane potential at a desired voltage.[9] By expressing exogenous ion channels like KCNQ1 in the oocyte membrane, their voltage-dependent gating and kinetic properties can be systematically studied.[8]

Signaling and Functional Modulation of KCNQ1

KCNQ1 is a voltage-gated potassium channel that opens in response to membrane depolarization, allowing potassium ions to flow out of the cell, which contributes to membrane repolarization.[3] Its function is critically modulated by the KCNE1 subunit, which co-assembles with KCNQ1 to form the slow delayed rectifier potassium current (IKs) in the heart.[1][2][5] This interaction significantly slows the activation and deactivation kinetics of the channel and shifts its voltage-dependence of activation to more positive potentials.[1][5][10]

Figure 1: KCNQ1 and KCNE1 co-assembly and function.

Experimental Protocols

A generalized workflow for measuring KCNQ1 currents using TEVC in Xenopus oocytes is presented below.

Figure 2: Experimental workflow for TEVC recording.

Preparation of Xenopus Oocytes and cRNA Injection

-

Oocyte Harvesting and Defolliculation : Surgically remove oocytes from a female Xenopus laevis frog. Treat the oocytes with collagenase (e.g., 2-3 mg/ml) in a Ca2+-free solution to remove the follicular layer.[11]

-

cRNA Preparation : Synthesize capped RNA (cRNA) for KCNQ1 and, if applicable, KCNE1 using an in vitro transcription kit. The quality and concentration of the cRNA should be verified.

-

Microinjection : Inject stage IV or V oocytes with a precise amount of cRNA (e.g., 2-50 ng).[11] For co-expression studies, a specific ratio of KCNQ1 to KCNE1 cRNA (e.g., 3:1 by weight) is injected.[12]

-

Incubation : Incubate the injected oocytes for 2 to 7 days at approximately 17°C in a suitable buffer (e.g., OR2 solution supplemented with antibiotics) to allow for protein expression.[11]

Two-Electrode Voltage Clamp Recording

-

Solutions :

-

Electrode Preparation : Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-5.0 MΩ when filled with 3 M KCl.[13]

-

Recording Setup :

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with the two microelectrodes.

-

Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential, typically -80 mV or -90 mV.[14]

-

-

Voltage Protocols :

-

To measure activation : From a holding potential of -80 mV, apply depolarizing voltage steps in increments (e.g., from -60 mV to +60 mV in 20 mV steps) for a duration sufficient to allow for channel activation (e.g., 3 seconds for KCNQ1).[15]

-

To measure tail currents and deactivation : Following the depolarizing step, repolarize the membrane to a negative potential (e.g., -40 mV or -60 mV) to record the closing of the channels (tail currents).[16][17]

-

Data Analysis

-

Current-Voltage (I-V) Relationship : Plot the peak current amplitude at the end of each depolarizing voltage step against the corresponding test potential.[15]

-

Conductance-Voltage (G-V) Relationship : Calculate the conductance (G) at each voltage (V) using the equation G = I / (V - Vrev), where I is the tail current amplitude and Vrev is the reversal potential for potassium. Normalize the conductance values and plot them against the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).[18]

-

Kinetics : Analyze the time course of current activation and deactivation by fitting the current traces with single or double exponential functions to obtain time constants (τ).[19]

Data Presentation: KCNQ1 Current Properties

The following table summarizes typical electrophysiological properties of KCNQ1 and KCNQ1/KCNE1 channels expressed in Xenopus oocytes and measured by TEVC.

| Parameter | KCNQ1 alone | KCNQ1 + KCNE1 | Reference(s) |

| Activation Kinetics | Relatively fast (τ in hundreds of ms) | Very slow (τ can be seconds) | [1][5][20] |

| Deactivation Kinetics | Relatively fast | Very slow | [1][5] |

| Voltage of Half-Maximal Activation (V½) | Approximately -20 to -40 mV | Approximately +20 to +40 mV | [5][16][20] |

| Current Amplitude | Variable | Generally increased | [1][6] |

| Inactivation | Exhibits a "hook" inactivation | Inactivation is abolished | [6][11] |

Troubleshooting and Considerations

-

Oocyte Health : Use healthy, stage IV-V oocytes for optimal expression and recording stability.

-

cRNA Quality : Ensure high-quality, intact cRNA for efficient protein expression.

-

Leak Currents : Monitor and subtract leak currents if necessary, although some KCNQ1 constructs may have a voltage-independent component.[11]

-

Endogenous Currents : Be aware of and account for any endogenous currents in the oocytes, which can be blocked by specific inhibitors if they interfere with the measurements.[12]

-

Expression Levels : The level of current expression can vary between oocyte batches and with the amount of cRNA injected. Normalize data where appropriate.[15]

By following these detailed protocols and considering the key characteristics of KCNQ1 channels, researchers can effectively utilize the two-electrode voltage clamp technique to investigate the function of this vital ion channel and its modulation by accessory subunits and pharmacological agents.

References

- 1. The KCNQ1 channel – remarkable flexibility in gating allows for functional versatility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Membrane Protein KCNQ1 Potassium Ion Channel: Functional Diversity and Current Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KCNQ1 - Wikipedia [en.wikipedia.org]

- 4. High Throughput Functional Evaluation of KCNQ1 Decrypts Variants of Unknown Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCNQ1 and KCNE1 K+ Channel Components are Involved in Early Left-Right Patterning in Xenopus laevis Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of external K+ sensitivity of KCNQ1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A general mechanism of KCNE1 modulation of KCNQ1 channels involving non-canonical VSD-PD coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]

- 17. pnas.org [pnas.org]

- 18. High incidence of functional ion-channel abnormalities in a consecutive Long QT cohort with novel missense genetic variants of unknown significance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gating modulation of the KCNQ1 channel by KCNE proteins studied by voltage-clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for KCNQ1 Activators Using a Thallium Flux Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ1 (Kv7.1) potassium channel, a voltage-gated ion channel, is critical for the repolarization phase of the cardiac action potential and is involved in electrolyte transport in epithelial tissues.[1] Mutations in the KCNQ1 gene can lead to long QT syndrome, a cardiac arrhythmia that can cause sudden death. Consequently, activators of the KCNQ1 channel are of significant therapeutic interest. High-throughput screening (HTS) is a crucial methodology for identifying novel KCNQ1 activators. The thallium flux assay is a robust, fluorescence-based HTS method well-suited for this purpose.[1][2]

Principle of the Thallium Flux Assay

The thallium flux assay leverages the permeability of potassium channels to thallium ions (Tl⁺), which act as a surrogate for potassium ions (K⁺).[1] Cells expressing the KCNQ1 channel are loaded with a thallium-sensitive fluorescent dye that exhibits low fluorescence in the absence of Tl⁺.[1] Upon channel activation, an influx of Tl⁺ into the cells occurs, leading to a significant increase in fluorescence upon binding to the intracellular dye.[1] The rate of fluorescence increase is directly proportional to the activity of the KCNQ1 channels.[3] This assay format is amenable to HTS in 384- and 1536-well plates, allowing for the rapid screening of large compound libraries.[1][4] Commercially available kits, such as the FLIPR Potassium Assay Kit and FluxOR Potassium Ion Channel Assay, provide the necessary reagents and standardized protocols for performing this assay.[4][5]

Data Presentation

The following table summarizes typical quantitative data for a thallium flux assay targeting a member of the KCNQ family, which can be considered representative for establishing a KCNQ1 activator screen.

| Parameter | Typical Value | Description |

| Z'-factor | ≥ 0.5 (A Z' of 0.63 has been reported for a KCNQ4 assay)[6][7] | A statistical indicator of assay quality, with a value ≥ 0.5 considered excellent for HTS.[8] |

| Signal-to-Background (S/B) Ratio | > 5 (An S/B of 8.82 has been reported for a KCNQ4 assay)[6][7] | The ratio of the signal in the presence of a maximal activator to the signal of the vehicle control. |

| EC₅₀ of known activator (e.g., ML277) | ~0.26 µM (determined by electrophysiology)[9] | The concentration of an activator that elicits a half-maximal response, indicating its potency. |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the KCNQ1 activator thallium flux assay and the underlying signaling pathway.

Caption: Experimental workflow for the KCNQ1 activator thallium flux assay.

Caption: Signaling pathway of KCNQ1 activation leading to thallium influx.

Experimental Protocol

This protocol provides a detailed methodology for performing a KCNQ1 activator thallium flux assay in a 384-well format using a stable KCNQ1-expressing cell line (e.g., CHO-K1 or HEK293). This protocol is based on principles from commercially available potassium ion channel assay kits.[4][5]

Materials:

-

CHO-K1 or HEK293 cells stably expressing human KCNQ1

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

384-well black-walled, clear-bottom cell culture plates

-

FLIPR Potassium Assay Kit or FluxOR Potassium Ion Channel Assay Kit (or equivalent)

-

Assay Buffer (typically Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

KCNQ1 activator (e.g., ML277) for positive control

-

Vehicle (e.g., DMSO) for negative control

-

Test compounds

-

Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR Tetra)

Procedure:

Day 1: Cell Plating

-

Harvest and count the KCNQ1-expressing cells.

-

Seed the cells into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[10]

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Assay

-

Prepare Reagents:

-

Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).[4]

-

Prepare the stimulus buffer containing thallium sulfate (B86663) and potassium sulfate. The final concentrations in the well should be optimized, but a starting point could be 1-2 mM Tl₂SO₄ and 10 mM K₂SO₄.[11]

-

Prepare serial dilutions of the positive control (ML277) and test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.

-

-

Dye Loading:

-

Compound Addition:

-

After the dye loading incubation, add 12.5 µL of the prepared compound solutions to the respective wells.

-

Incubate for 15-30 minutes at room temperature.[3]

-